molecular formula C19H29N3O6 B2558078 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea CAS No. 877641-21-9

3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea

Cat. No. B2558078
CAS RN: 877641-21-9
M. Wt: 395.456
InChI Key: KSZFVOGYWLHNMM-UHFFFAOYSA-N
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Description

3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-1 and is a member of the pyrrolidinone family. DM-1 has shown promising results in scientific research, particularly in the fields of cancer and neuroscience.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features, including the triazole ring and aromatic moieties, render it promising for medicinal chemistry. Researchers have explored its potential as a bioactive compound due to its stability and ability to bind to “privileged structures” through hydrogen bonding . Specific applications include:

Organic Synthesis and Catalysis

The compound’s green metrics and atom-efficient synthetic protocols make it valuable in organic synthesis:

Agrochemicals

The compound’s structural motifs align with known agrochemicals:

Natural Product Synthesis

Given its resemblance to natural products, this compound could be a valuable intermediate:

properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O6/c1-25-9-7-21(8-10-26-2)19(24)20-14-11-18(23)22(13-14)15-5-6-16(27-3)17(12-15)28-4/h5-6,12,14H,7-11,13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZFVOGYWLHNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea

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